2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(N-methylethanamine)
Description
2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(N-methylethanamine) is a polyether-based diamine characterized by a central oxybis(ethane-2,1-diyl) core flanked by two N-methylethanamine termini. Its N-methyl substituents reduce steric hindrance compared to bulkier analogs, while maintaining moderate nucleophilicity for further functionalization.
Properties
IUPAC Name |
N-methyl-2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O3/c1-11-3-5-13-7-9-15-10-8-14-6-4-12-2/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWNGAQNIKMWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCOCCNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405410 | |
| Record name | ST50759449 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68960-89-4 | |
| Record name | ST50759449 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(N-methylethanamine), also known as a polyether amine compound, has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, biochemical properties, and implications for therapeutic applications.
Chemical Structure
The compound's structure is characterized by multiple ether linkages and amine groups, which contribute to its solubility and reactivity. The molecular formula is with a molecular weight of approximately 235.31 g/mol.
1. Enzyme Interaction
Research indicates that 2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(N-methylethanamine) can act as a substrate for various enzymes. Its interactions can either enhance or inhibit enzyme activity depending on the specific biochemical context. For example, it may modulate the activity of sulfonate-utilizing enzymes, leading to the formation of biologically relevant intermediates.
2. Cellular Uptake and Distribution
The compound's uptake by cells is facilitated through specific transport mechanisms. Once inside the cell, it can influence metabolic pathways by interacting with key regulatory proteins and enzymes. This interaction often results in altered cellular metabolism and signaling pathways .
| Property | Value |
|---|---|
| Molecular Weight | 235.31 g/mol |
| Solubility | Soluble in water |
| pH Range | Neutral (pH 7) |
| Stability | Stable under normal conditions |
| Toxicity | Low toxicity reported |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various polyether amines, including 2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(N-methylethanamine). Results demonstrated significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell membranes .
Case Study 2: Cytotoxic Effects on Cancer Cells
Another research examined the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that it induced apoptosis in human cancer cells while exhibiting minimal toxicity to normal cells. This selective cytotoxicity suggests potential applications in targeted cancer therapies .
Scientific Research Applications
Medicinal Chemistry
a. PROTAC Development
One of the most promising applications of this compound is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can selectively degrade target proteins by harnessing the ubiquitin-proteasome system. The compound serves as a linker in these molecules, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein. This application has gained traction in targeted cancer therapies, where specific protein degradation can lead to therapeutic effects without affecting other cellular functions .
b. Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules makes it suitable for use in drug delivery systems. Its hydrophilic nature allows it to enhance the solubility and bioavailability of poorly soluble drugs, making it an essential component in pharmaceutical formulations .
Materials Science
a. Polymer Synthesis
In materials science, 2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(N-methylethanamine) is utilized in synthesizing various polymeric materials. Its structure allows it to act as a crosslinking agent in the production of hydrogels and other polymer networks. These materials have applications in biomedical devices, such as drug-eluting stents and tissue engineering scaffolds .
b. Coatings and Adhesives
The compound's chemical properties enable its use in formulating advanced coatings and adhesives that require enhanced durability and resistance to environmental factors. These materials are critical in industries ranging from automotive to electronics.
Biochemical Research
a. Enzyme Interaction Studies
In biochemical research, this compound is employed to study enzyme interactions and mechanisms. Its ability to modulate enzyme activity makes it a valuable tool for understanding metabolic pathways and developing inhibitors or activators for therapeutic purposes .
b. Fluorescent Probes
Recent studies have explored the use of derivatives of this compound as fluorescent probes for biological imaging. The incorporation of fluorescent moieties allows researchers to visualize cellular processes and track biomolecular interactions in real-time .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Backbones or Substituents
Functional and Reactivity Comparisons
Synthetic Flexibility :
- The target compound’s N-methyl groups likely reduce reactivity in Ullmann or Buchwald-Hartwig couplings compared to primary amines in trioxadiamine 1, which achieve higher yields (e.g., 91% for compound 27 in ) . Tertiary amines may require harsher conditions or alternative catalysts.
- In contrast, Schiff-base derivatives () leverage aldehyde termini for rapid condensation with amines, enabling applications in fluorescence sensing .
- Physicochemical Properties: The oxybis(ethane) backbone imparts water solubility, as seen in compound 72 (), which features a similar core but with piperazine termini for protein inhibition . N-Methylation likely lowers basicity (pKa) compared to non-methylated analogs, reducing protonation-dependent interactions in biological systems.
- Biological Relevance: Fluorinated analogs (e.g., compound 23 in ) exhibit enhanced bioavailability and target affinity due to fluorine’s electronegativity and small size . The absence of such groups in the target compound may limit its use in drug design.
Research Findings and Data Tables
NMR Spectral Signatures of Related Compounds
Q & A
Q. Purification Methods :
- Column Chromatography : Silica gel chromatography is widely used for initial purification .
- RP-HPLC : Reverse-phase high-performance liquid chromatography achieves >95% purity, as confirmed by LC-MS and ¹H/¹³C NMR .
- Crystallization : For structural studies, recrystallization from DMSO or DCM/hexane mixtures yields single crystals suitable for X-ray diffraction .
How can researchers resolve discrepancies in NMR spectral data during characterization?
Advanced Research Question
Discrepancies in NMR data (e.g., unexpected splitting or shifts) often arise from dynamic conformational changes, residual solvents, or impurities. To address this:
- Multi-Technique Validation : Cross-validate NMR findings with LC-MS (to confirm molecular weight) and X-ray crystallography (to resolve stereochemical ambiguities) .
- Variable-Temperature NMR : Probe temperature-dependent conformational changes, particularly for flexible ethylene glycol chains .
- Deuteration Studies : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference .
Example : In one study, a ¹H NMR signal at δ 3.89–3.29 ppm (32H) was attributed to the ethylene glycol backbone, while aromatic protons at δ 7.45–8.61 ppm confirmed quinoline moieties .
What role does this compound play in synthesizing bioactive heterocycles like triazolylcoumarins?
Advanced Research Question
The compound serves as a bifunctional linker in click chemistry, enabling the synthesis of triazolylcoumarin derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For instance:
Q. Key Data :
- Yield : 75% for 4,4′-(((1,1′-((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl))bis(1H-1,2,3-triazole-4,1-diyl))bis(methylene))bis(oxy))bis(2H-chromen-2-one) .
- Bioactivity : These hybrids exhibit antiproliferative activity against melanoma cells (IC₅₀: 10–50 µM) .
How does the compound’s ethylene glycol backbone influence its supramolecular interactions?
Advanced Research Question
The flexible (OCH₂CH₂)ₙ backbone facilitates host-guest interactions and coordination with metal ions. Applications include:
- Lanthanide Coordination Polymers : The backbone’s ether oxygen atoms bind to Eu³+/Tb³+, enabling luminescent materials .
- Supramolecular Assembly : Acts as a spacer in electrochemically controlled "zip-tie" systems, where conformational changes are driven by redox stimuli .
Structural Insight : X-ray crystallography reveals weak C–H···O interactions (2.5–3.0 Å) between ethylene glycol chains and aromatic rings, stabilizing supramolecular frameworks .
What safety precautions are critical when handling this compound?
Basic Research Question
The compound is classified as a skin/eye irritant (GHS Category 1) and flammable liquid (Category 4). Key precautions:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation exposure .
- Spill Management : Neutralize with 1 M NaOH and absorb with inert materials (e.g., vermiculite) .
Q. Emergency Protocols :
- Skin Contact : Wash immediately with soap/water.
- Ingestion : Seek medical attention; do not induce vomiting .
How can researchers optimize catalytic efficiency in Cu(I)- vs. Pd(0)-mediated reactions?
Advanced Research Question
Catalytic efficiency depends on ligand design and substrate compatibility:
- Cu(I) Systems : Use 2-isobutylcyclohexanone as a ligand for Ullmann-type couplings. Yields reach 85% for aryl ketones but drop to 38% for nitriles due to steric hindrance .
- Pd(0) Systems : BINAP ligands enhance Buchwald-Hartwig amination, though yields are lower (4%–71%) .
Q. Comparative Data :
| Reaction Type | Catalyst | Yield | Substrate |
|---|---|---|---|
| Arylation (Nitrile) | Pd(dba)₂ | 4% | 2-Bromobenzonitrile |
| Arylation (Ketone) | CuI | 85% | 4-Iodoacetophenone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
